![molecular formula C23H20N4O3 B2965448 benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 1105239-87-9](/img/structure/B2965448.png)
benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied as potential inhibitors of CDK2, a protein kinase that is a target for cancer treatment .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . The synthesis of these compounds often involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a common feature in a new set of small molecules designed for CDK2 inhibition .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A variety of heterocyclic derivatives, including pyrazoles and pyridazinones, have been synthesized and evaluated for their biological activities. These compounds have shown potential as antimicrobial and anti-inflammatory agents, with some exhibiting promising anticancer activities as well. The methodologies employed often utilize microwave techniques or other novel synthetic approaches to enhance the yield and efficiency of the reactions (Kendre, Landge, & Bhusare, 2015; Dabholkar & Gavande, 2016).
Anticancer Activity
Research into pyrazino[1,2-a]benzimidazole derivatives has highlighted the synthesis of new compounds with significant anticancer activities. These studies are crucial for developing new therapeutic agents, with some derivatives showing remarkable activity comparable to standard drugs (Ş. Demirayak & L. Yurttaş, 2014).
Antioxidant Properties
The synthesis and characterization of novel pyrazole derivatives, along with their antioxidant properties, have been explored. These compounds, synthesized through various innovative methods, have demonstrated significant potential in scavenging free radicals, suggesting their utility in developing antioxidant therapies (S. Naveen et al., 2021).
Molecular Docking and In Vitro Screening
Newly synthesized compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, have undergone molecular docking and in vitro screening to assess their antimicrobial and antioxidant activities. These studies provide insights into the molecular interactions responsible for the biological activities of these compounds, guiding the design of more effective therapeutic agents (Flefel et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound halts the transition from the G1 phase to the S phase of the cell cycle . This results in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These studies help predict the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The primary result of the action of benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is the inhibition of cell proliferation . By blocking CDK2 activity, the compound prevents cells from progressing through the cell cycle, leading to growth arrest . Additionally, it induces apoptosis within HCT cells .
Direcciones Futuras
Future research could focus on further investigating the potential of this compound and similar pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors for cancer treatment . In silico ADMET studies and drug-likeness studies could also be conducted to predict the pharmacokinetic properties and potential antitumor activity of this compound .
Propiedades
IUPAC Name |
benzyl 2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-20(30-15-16-7-3-1-4-8-16)14-26-23(29)22-19(21(25-26)17-11-12-17)13-24-27(22)18-9-5-2-6-10-18/h1-10,13,17H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQVRDQBJYDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

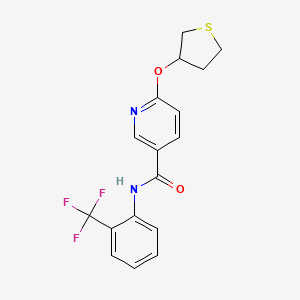
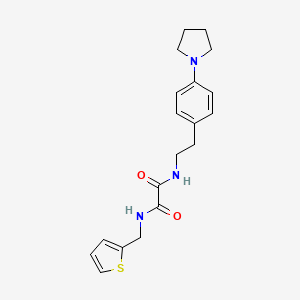
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2965371.png)
![4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2965374.png)
![2-Methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2965375.png)
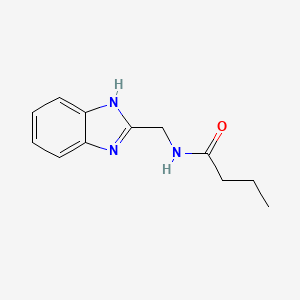
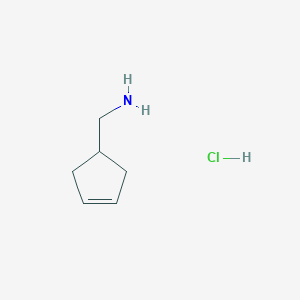
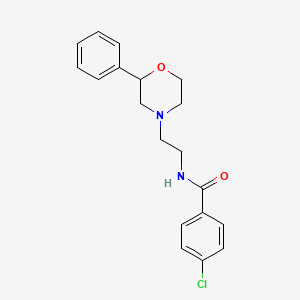
![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)
![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)
![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)
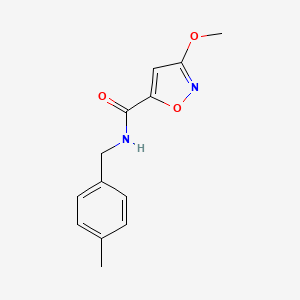
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)
![4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole](/img/structure/B2965388.png)